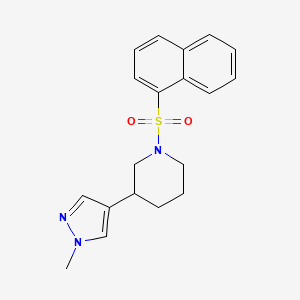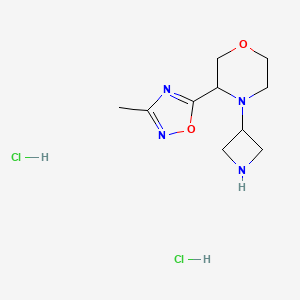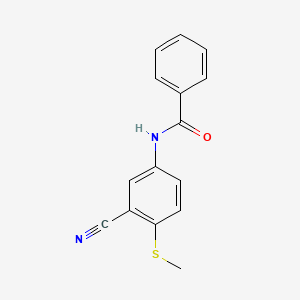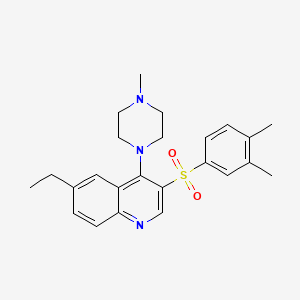
3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a potent inhibitor of a specific protein, making it a valuable tool for studying the role of this protein in various biological processes.
Mécanisme D'action
3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine inhibits GSK-3 by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its substrates, which leads to downstream effects on various biological processes.
Biochemical and Physiological Effects:
Inhibition of GSK-3 by 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine has been shown to have various biochemical and physiological effects. For example, inhibition of GSK-3 has been linked to increased insulin sensitivity and glucose uptake in skeletal muscle cells. Inhibition of GSK-3 has also been shown to promote neurogenesis and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine in lab experiments is its potency and specificity for GSK-3. This allows researchers to selectively inhibit GSK-3 and study its role in various biological processes. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dose-response studies and controls are necessary to ensure that the observed effects are specific to GSK-3 inhibition.
Orientations Futures
There are several future directions for the use of 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine in scientific research. One direction is to study the role of GSK-3 in various disease models, including Alzheimer's disease, diabetes, and cancer. Another direction is to develop more potent and specific inhibitors of GSK-3 based on the structure of 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine. Additionally, the use of this compound in combination with other inhibitors or drugs may lead to new therapeutic strategies for various diseases.
Méthodes De Synthèse
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine involves several steps. The first step is the synthesis of 1-(naphthalene-1-sulfonyl)piperidine, which is then reacted with 1-methyl-1H-pyrazole-4-boronic acid to yield 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate.
Applications De Recherche Scientifique
3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine has been used in various scientific research applications. One of the most notable applications is in the study of a specific protein called glycogen synthase kinase 3 (GSK-3). GSK-3 is involved in several biological processes, including cell signaling, gene expression, and metabolism. Inhibition of GSK-3 has been linked to various diseases, including Alzheimer's disease, diabetes, and cancer. 3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine has been shown to be a potent inhibitor of GSK-3, making it a valuable tool for studying the role of this protein in various biological processes.
Propriétés
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1-naphthalen-1-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-21-13-17(12-20-21)16-8-5-11-22(14-16)25(23,24)19-10-4-7-15-6-2-3-9-18(15)19/h2-4,6-7,9-10,12-13,16H,5,8,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOUDJVKGOBOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalene-1-sulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2838819.png)


![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylbutanamide](/img/structure/B2838826.png)
![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2838827.png)
![Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2838828.png)
![(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838829.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)
![N-(4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838831.png)

![2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2838836.png)

![9-benzyl-1,7-dimethyl-3-(2-methylallyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2838838.png)